Lipophilicity Deficit (ΔXLogP3 = −0.6) Relative to the Benzothiazole Analog
The target compound (benzoxazole) exhibits an XLogP3 of 5.4, while its benzothiazole comparator (CAS 5728-89-2) shows an XLogP3 of 6.0, both computed by the same PubChem XLogP3 algorithm [1][2]. This ΔXLogP3 of −0.6 indicates the benzoxazole compound is measurably less lipophilic.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.4 |
| Comparator Or Baseline | Benzothiazole analog (PubChem CID 1959655): XLogP3 = 6.0 |
| Quantified Difference | ΔXLogP3 = −0.6 (target is less lipophilic) |
| Conditions | PubChem XLogP3 3.0 algorithm, computed from molecular structure |
Why This Matters
Lower lipophilicity can improve aqueous solubility and reduce non-specific protein binding, factors that directly influence assay reliability and in vivo pharmacokinetics.
- [1] PubChem CID 1035430. XLogP3-AA = 5.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1035430 (accessed 2026-05-11). View Source
- [2] PubChem CID 1959655. XLogP3-AA = 6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1959655 (accessed 2026-05-11). View Source
